molecular formula C17H13Cl2FN2O4 B3040623 3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid CAS No. 220088-47-1

3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid

Cat. No.: B3040623
CAS No.: 220088-47-1
M. Wt: 399.2 g/mol
InChI Key: PEDTXOITXZVMDG-RVOBBTTLSA-N
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Description

This compound is a but-2-enoic acid derivative featuring a hydrazone linkage to a 3-chloro-4-fluorophenyl group and a 4-methoxyphenoxy substituent. Its structure combines a conjugated enoic acid backbone with electron-withdrawing (chloro, fluorine) and electron-donating (methoxy) groups, which may influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

(E,4E)-3-chloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]-2-(4-methoxyphenoxy)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN2O4/c1-25-11-3-5-12(6-4-11)26-16(17(23)24)14(19)9-21-22-10-2-7-15(20)13(18)8-10/h2-9,22H,1H3,(H,23,24)/b16-14+,21-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDTXOITXZVMDG-RVOBBTTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=C(C=NNC2=CC(=C(C=C2)F)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O/C(=C(\C=N\NC2=CC(=C(C=C2)F)Cl)/Cl)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxyphenol under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, including hydrazonation and condensation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests potential applications in drug design, particularly in the development of:

  • Anticancer Agents : Due to its hydrazone moiety, it may exhibit cytotoxic properties against cancer cells.
  • Antimicrobial Compounds : The halogenated structure could enhance activity against various pathogens.

Research indicates that compounds with similar structures have shown promising results in inhibiting tumor growth and bacterial infections .

Agricultural Chemistry

The compound may also find applications as a pesticide or herbicide due to its unique chemical properties that can disrupt biological pathways in pests or weeds. The incorporation of multiple halogen atoms can increase the efficacy and stability of agrochemicals under various environmental conditions .

Case Studies

  • Anticancer Activity : A study investigated a series of hydrazone derivatives, including those similar to our compound, which demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research on halogenated compounds has shown that they possess enhanced antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of fluorine in the structure often correlates with increased potency against resistant strains .

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Features Reference
3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid Not explicitly provided ~425.2 (estimated) Hydrazone-linked 3-chloro-4-fluorophenyl; 4-methoxyphenoxy; but-2-enoic acid backbone -
2,3-Dichloro-4-(2-(3-chloro-4-fluorophenyl)hydrazono)but-2-enoic acid C₁₀H₆Cl₃FN₂O₂ 311.52 Dichloro substitution at positions 2 and 3; lacks methoxyphenoxy group
SC99 (2-(2-(3-chloro-4-fluorophenyl)hydrazono)-3-(4-chlorophenyl)-3-oxopropanenitrile) C₁₅H₈ClF₃N₄O 356.7 Propane-nitrile backbone; trifluoromethyl and 4-chlorophenyl substituents
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide C₁₅H₁₃ClFNO₃ 313.72 Acetamide core; retains 3-chloro-4-fluorophenyl and 4-methoxyphenoxy groups
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate C₁₁H₁₃ClN₂O₃ 256.69 Ethyl ester; hydrazone linked to 4-methoxyphenyl; lacks fluorophenyl group

Key Comparisons:

Backbone Variations: The target compound’s but-2-enoic acid backbone distinguishes it from SC99’s propanenitrile and the acetamide/ester derivatives . The enoic acid group may enhance hydrogen-bonding capacity compared to esters or nitriles.

The 4-methoxyphenoxy group in the target compound and N-(3-chloro-4-fluorophenyl)acetamide may improve solubility compared to non-polar analogs like the dichloro derivative .

Chloro/Fluorine Substitution: Electron-withdrawing Cl/F groups enhance electrophilicity, which may correlate with cytotoxicity or enzyme inhibition .

Biological Relevance: SC99 and its analogs demonstrate anticancer activity via STAT3 pathway inhibition, suggesting that the target compound’s structural similarities (e.g., hydrazone, chlorophenyl groups) may confer analogous biological effects .

Biological Activity

3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid, also known by its CAS number 219929-44-9, is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A chloro and fluoro substituent on the phenyl ring.
  • A hydrazone linkage which is significant for its biological activity.
  • An alkene moiety that may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways:

  • Antimicrobial Activity
    • Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity and membrane permeability, potentially leading to increased antimicrobial efficacy.
  • Antioxidant Properties
    • The compound's structure suggests potential antioxidant activity, which can be attributed to the presence of phenolic groups. Antioxidants are crucial in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects
    • Similar derivatives have been noted for their anti-inflammatory properties. The hydrazone group may interact with inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with hydrazone linkages have been shown to inhibit enzymes involved in inflammation and microbial growth.
  • Interaction with Cellular Receptors : The structural components may allow for binding to various receptors, modulating cellular responses.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antibacterial Activity Study
    • A study examining structurally similar compounds found significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 50–100 µg/mL, suggesting potent antibacterial properties.
  • Antioxidant Activity Assessment
    • Research utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that derivatives exhibited up to 70% scavenging activity at concentrations of 100 µg/mL, indicating strong antioxidant potential.
  • Anti-inflammatory Research
    • In vivo models showed that compounds similar to this hydrazone effectively reduced edema in rat paw models induced by carrageenan, demonstrating anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Data Table: Biological Activities Summary

Biological ActivityEffectivenessReference
AntimicrobialMIC: 50–100 µg/mL against S. aureus and E. coli
Antioxidant70% DPPH scavenging at 100 µg/mL
Anti-inflammatoryReduced edema in rat models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Reactant of Route 2
3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid

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